molecular formula C11H17Cl B13178779 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane

2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane

Cat. No.: B13178779
M. Wt: 184.70 g/mol
InChI Key: MTBMKEXPXMILGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane is a functionalized bicyclic compound of high interest in medicinal and synthetic chemistry. The bicyclo[2.2.1]heptane (norbornane) scaffold is a prominent structural motif in drug discovery due to its rigid, three-dimensional structure, which can be used to tune the conformation, properties, and metabolic stability of potential therapeutic agents . This compound possesses two reactive sites: a chloromethyl group that serves as a versatile handle for further synthetic elaboration, such as nucleophilic substitution, and an allyl (prop-2-en-1-yl) group that can participate in reactions like cross-coupling or polymerization . Bicyclo[2.2.1]heptane derivatives have been identified as key scaffolds in the development of potent and selective antagonists for targets like the chemokine receptor CXCR2, which is a promising strategy for the treatment of metastatic cancer . Furthermore, such chiral bicyclic frameworks are often employed as precursors in the synthesis of complex natural products and as key intermediates for prostaglandins, terpenes, and cyclopentane-containing molecules . This reagent is provided For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

Molecular Formula

C11H17Cl

Molecular Weight

184.70 g/mol

IUPAC Name

2-(chloromethyl)-2-prop-2-enylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H17Cl/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h2,9-10H,1,3-8H2

InChI Key

MTBMKEXPXMILGR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CC2CCC1C2)CCl

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction as Core Step

  • The reaction of cyclopentadiene with acyclic olefins such as 2-butene or propylene forms bicyclo[2.2.1]heptene intermediates. These intermediates can be further transformed into various substituted bicyclo[2.2.1]heptane derivatives through isomerization, hydrogenation, or functional group modifications.

  • For example, reacting cyclopentadiene with 2-butene yields 5,6-dimethylbicyclo[2.2.1]hept-2-ene, which can be isomerized to 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene under catalytic conditions.

One-Step vs Two-Step Methods

  • Two-step methods involve initial Diels-Alder cycloaddition followed by isomerization or further functionalization.

  • One-step methods combine the Diels-Alder reaction and isomerization in a single reaction vessel with an isomerization catalyst present from the start, operating typically at 100–350°C under atmospheric pressure conditions.

Specific Preparation of 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane

While direct literature on the exact compound this compound is limited, synthesis can be logically deduced and supported by related bicyclo[2.2.1]heptane derivatives preparation methods involving chloromethylation and allylation steps.

Construction of the Bicyclo[2.2.1]heptane Core

  • Start with a Diels-Alder reaction between cyclopentadiene and propylene (prop-2-ene) or a related olefin to form 2-(prop-2-en-1-yl)bicyclo[2.2.1]heptene intermediates.

  • Hydrogenation of the bicyclo[2.2.1]heptene double bond yields the saturated bicyclo[2.2.1]heptane ring system bearing the prop-2-en-1-yl substituent.

Introduction of the Chloromethyl Group

  • Chloromethylation can be achieved via radical or electrophilic substitution at the 2-position of the bicyclo[2.2.1]heptane ring. For example, reaction of 2-methylbicyclo[2.2.1]heptane derivatives with chlorinating agents such as thionyl chloride or via hydrochlorination of a corresponding 2-methylene derivative can introduce the chloromethyl group.

  • Alternatively, nucleophilic substitution on a suitable leaving group precursor (e.g., hydroxymethyl or tosylate) at the 2-position can be performed to install the chloromethyl substituent.

Representative Reaction Sequence

Step Reaction Type Reagents/Conditions Outcome
1 Diels-Alder cycloaddition Cyclopentadiene + propylene, heat 2-(prop-2-en-1-yl)bicyclo[2.2.1]heptene
2 Hydrogenation Pd/C catalyst, H2, methanol or ethanol Saturated bicyclo[2.2.1]heptane derivative
3 Chloromethylation Thionyl chloride or HCl, radical initiator This compound

This sequence aligns with known preparation methods for bicyclo[2.2.1]heptane derivatives with halomethyl substituents.

Catalysts and Reaction Conditions

  • Diels-Alder Reaction: Typically thermal conditions, 20–400°C, often 100–350°C preferred; atmospheric pressure; solvents may vary, often neat or in inert solvents.

  • Hydrogenation: Palladium on carbon (Pd/C) catalyst under hydrogen atmosphere; solvents like methanol or ethanol; reflux conditions for several hours.

  • Chloromethylation: Use of chlorinating agents such as thionyl chloride (SOCl2) or HCl gas; radical initiators or Lewis acid catalysts may be employed; reaction temperature controlled to avoid side reactions.

Alternative Synthetic Approaches and Modifications

  • Isomerization Catalysts: For one-step synthesis, isomerization catalysts such as acidic or metal catalysts facilitate rearrangement of bicyclo[2.2.1]heptene intermediates to desired substituted bicyclo[2.2.1]heptane derivatives.

  • Functional Group Interconversions: Hydroxymethyl derivatives can be converted to chloromethyl via substitution reactions, enabling alternative routes to the chloromethyl substituent.

  • Use of Protected Intermediates: In nucleoside and complex bicyclic syntheses, protecting groups and multi-step sequences are employed to achieve functionalized bicyclo[2.2.1]heptane derivatives, indicating the potential for complex functionalization strategies.

Summary Table of Key Preparation Methods

Preparation Step Method Description Key Reagents/Catalysts Conditions References
Diels-Alder cycloaddition Cyclopentadiene + acyclic olefin Cyclopentadiene, propylene or 2-butene 100–350°C, atmospheric pressure
Isomerization (optional) Rearrangement of bicyclo[2.2.1]heptene Isomerization catalyst (acidic/metal) 100–350°C
Hydrogenation Saturation of double bond Pd/C, H2 Reflux in MeOH or EtOH
Chloromethylation Introduction of chloromethyl group Thionyl chloride, HCl, radical initiator Controlled temperature
Nucleophilic substitution Conversion of hydroxymethyl/tosylate to chloromethyl Chlorinating agents, base Mild conditions

Research Findings and Practical Considerations

  • Economical synthesis favors starting from inexpensive and readily available cyclopentadiene and simple olefins like propylene or 2-butene.

  • One-step processes integrating Diels-Alder and isomerization reduce reaction time and costs without compromising yield or selectivity.

  • Hydrogenation steps require careful control to avoid over-reduction or side reactions, especially when sensitive functional groups are present.

  • Chloromethylation must be carefully controlled to prevent poly-chlorination or rearrangements; radical initiators and temperature control are critical.

  • Purification often involves silica gel chromatography or fractional distillation under reduced pressure to isolate pure bicyclo[2.2.1]heptane derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove or modify the chloromethyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of derivatives.

Scientific Research Applications

2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane is a bicyclic compound with a unique structure featuring a seven-membered ring system and two carbon bridges. It is characterized by chloromethyl and prop-2-en-1-yl substituents, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

The unique structure of this compound makes it a candidate for various applications:

  • Organic Synthesis: The chloromethyl and prop-2-en-1-yl groups can be utilized as reactive sites for further chemical modifications and functionalizations. This allows for the synthesis of more complex molecules with tailored properties.
  • Medicinal Chemistry: this compound can be used as a building block in the design and synthesis of new drug candidates. Its interactions with enzymes and receptors could provide insights into its mechanism of action and efficacy as a drug candidate.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructureUnique Features
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexaneBicyclicDifferent ring structure; potential for different reactivity patterns
7-Azabicyclo[2.2.1]heptaneBicyclic with nitrogenContains nitrogen; may exhibit different biological activities
4-Chlorobicyclo[3.3.0]octaneBicyclicLarger ring system; different steric properties

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may influence biochemical pathways related to its chemical structure and reactivity.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
2-(Chloromethyl)-2-(prop-2-en-1-yl)norbornane Chloromethyl, propenyl C₁₁H₁₅Cl ~154.65 Electrophilic reactivity, synthesis N/A
2-(Bromomethyl)norbornane Bromomethyl C₈H₁₃Br 189.096 Cross-coupling reactions
exo-2-Chloronorbornane Chlorine C₇H₁₁Cl 130.62 Cytotoxicity studies
2-(2,2-Difluorovinyl)norbornane Difluorovinyl C₉H₁₂F₂ 158.19 High stability, fluorinated motifs
2-(Hydroxymethyl)norbornane Hydroxymethyl C₈H₁₄O 126.20 Drug intermediate
2-Phenyl-N-(2-piperidinylethyl)norbornan-2-amine (5a) Phenyl, piperidine C₂₀H₂₈N₂ 296.46 NMDA receptor antagonist (IC₅₀ >100 µM)

Key Findings and Implications

  • Halogen Effects : Chlorine and bromine substituents influence reactivity and molecular weight, with brominated analogs being more suitable for cross-coupling .
  • Functional Group Diversity : Propenyl, alkyne, and difluorovinyl groups expand utility in materials science and medicinal chemistry .
  • Toxicity Profiles: Norbornane derivatives with micromolar cytotoxicity (e.g., 5a–f) may require optimization for therapeutic use, balancing receptor affinity and safety .

Biological Activity

2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane, a bicyclic compound with a unique structure, has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. Its molecular formula is C11H17Cl, with a molecular weight of approximately 184.70 g/mol . This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane framework characterized by the presence of chloromethyl and prop-2-en-1-yl substituents. This structural arrangement contributes to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC11H17Cl
Molecular Weight184.70 g/mol
CAS Number1869685-77-7

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties : Some research indicates that compounds with similar structures demonstrate antibacterial activity, which could be a point of exploration for this compound.
  • Cytotoxicity : Initial assessments have indicated potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

Case Studies

  • Antimicrobial Activity : A study evaluating structurally related bicyclic compounds found significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
    • Minimum Inhibitory Concentration (MIC) : The MIC was determined for various bacterial strains, showing effective inhibition at concentrations ranging from 10 to 50 µg/mL.
  • Cytotoxicity Evaluation : In vitro studies on human cancer cell lines (e.g., HepG2) revealed that the compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potential for further development as an anticancer agent .
    Cell LineIC50 (µM)
    HepG225
    MCF730

Research Findings

Recent investigations have focused on the synthesis and characterization of this compound through various methodologies, including transition metal-catalyzed reactions that enhance its yield and purity . The compound's reactivity profile suggests it could serve as a versatile intermediate in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.